N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
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Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology and Chemical Synthesis
Research focuses on the development of efficient synthetic routes for complex molecules. For example, an enantioselective process has been developed for the preparation of a CGRP receptor inhibitor, demonstrating advances in stereoselective and economical synthesis on a multikilogram scale (Cann et al., 2012). Similarly, the synthesis of carbon-11-labeled isonicotinamides for potential PET imaging agents in Alzheimer's disease indicates the significance of novel synthesis techniques in creating diagnostic tools (Gao, Wang, & Zheng, 2017).
Receptor Antagonist Studies
Compounds structurally related to "N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide" have been evaluated for their potential as receptor antagonists. For instance, studies on H3-receptor antagonists, like thioperamide, focus on conformational analysis to design new antagonists using its structure as a template (Plazzi et al., 1997). Another study on benzamide derivatives as serotonin 4 receptor agonists highlights the exploration of compounds for gastrointestinal motility, indicating potential therapeutic applications (Sonda et al., 2003).
Anticancer and Antimicrobial Applications
Research into novel piperidine analogues has shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017). Additionally, benzamides and their metal complexes have been synthesized and evaluated for their in vitro antibacterial activity, demonstrating the role of these compounds in developing new antimicrobial agents (Khatiwora et al., 2013).
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c18-15(13-3-4-13)16-10-12-5-7-17(8-6-12)11-14-2-1-9-19-14/h1-2,9,12-13H,3-8,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJYCSUWOARYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.